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10,13-Octadecadienoic acid methyl ester

Catalog No.
S14351733
CAS No.
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,13-Octadecadienoic acid methyl ester

Product Name

10,13-Octadecadienoic acid methyl ester

IUPAC Name

methyl octadeca-10,13-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3

InChI Key

TYEPJNKESLRTEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCCCCCCCCC(=O)OC

10,13-Octadecadienoic acid methyl ester is a natural product found in Magnolia officinalis with data available.

10,13-Octadecadienoic acid methyl ester, also known as methyl 10,13-octadecadienoate, is a methyl ester derived from the fatty acid 10,13-octadecadienoic acid. It has the molecular formula C19H34O2C_{19}H_{34}O_2 and a molecular weight of approximately 294.47 g/mol. This compound is characterized by its two double bonds located at the 10th and 13th carbon positions in the carbon chain, which classifies it as a polyunsaturated fatty acid. Its structure can be represented as follows:

CH3(CH2)8C(C=C)(C=C)(CH2)COOCH3\text{CH}_3(CH_2)_{8}\text{C}(\text{C}=\text{C})(\text{C}=\text{C})(\text{CH}_2)\text{COOCH}_3

This compound is part of the larger family of fatty acids and is typically found in various plant oils and animal fats.

Typical of unsaturated fatty acids. These include:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid methyl ester.
  • Oxidation: The unsaturated bonds can undergo oxidation, leading to the formation of hydroperoxides and other oxidized products.
  • Esterification: It can react with alcohols to form other esters.
  • Transesterification: This reaction with glycerol can produce biodiesel or other glycerides.

Research indicates that 10,13-octadecadienoic acid methyl ester exhibits various biological activities. It has been studied for its potential roles in:

  • Anti-inflammatory effects: Similar compounds have shown efficacy in reducing inflammation markers.
  • Antioxidant properties: The compound may help mitigate oxidative stress in biological systems.
  • Metabolic regulation: Some studies suggest that it could influence metabolic pathways related to lipid metabolism and energy homeostasis.

The synthesis of 10,13-octadecadienoic acid methyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 10,13-octadecadienoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Using triglycerides from natural oils (rich in linoleic acid) and methanol under alkaline conditions.
  • Chemical Modification: Starting from other fatty acids or their esters through selective reactions to introduce the desired double bonds.

10,13-Octadecadienoic acid methyl ester has several applications across different fields:

  • Food Industry: Used as a food additive or flavoring agent due to its fatty acid profile.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.
  • Pharmaceuticals: Investigated for potential therapeutic benefits related to lipid metabolism and inflammation.

Studies on the interactions of 10,13-octadecadienoic acid methyl ester with biological systems have revealed insights into its metabolic pathways. It may interact with various enzymes involved in lipid metabolism and inflammation regulation. Research suggests it could modulate signaling pathways related to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in fat storage and glucose metabolism.

Several compounds share structural similarities with 10,13-octadecadienoic acid methyl ester, including:

  • 9,12-Octadecadienoic Acid Methyl Ester (Linoleic Acid Methyl Ester):
    • Structure: Contains double bonds at positions 9 and 12.
    • Unique for its widespread presence in vegetable oils and significant health benefits.
  • 11-Octadecenoic Acid Methyl Ester (Oleic Acid Methyl Ester):
    • Structure: Contains a single double bond at position 9.
    • Known for its monounsaturated properties and heart health benefits.
  • Conjugated Linoleic Acid Methyl Ester (Methyl 10(E),12(Z)-octadecadienoate):
    • Structure: Features conjugated double bonds.
    • Recognized for potential anticancer properties.

Comparison Table

Compound NameDouble Bond PositionsUnique Properties
10,13-Octadecadienoic Acid Methyl Ester10, 13Anti-inflammatory effects
9,12-Octadecadienoic Acid Methyl Ester9, 12Widely used in food; health benefits
11-Octadecenoic Acid Methyl Ester9Monounsaturated; heart health benefits
Conjugated Linoleic Acid Methyl Ester10(E),12(Z)Potential anticancer properties

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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